![molecular formula C13H10F3NO4 B6302070 Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1357624-87-3](/img/structure/B6302070.png)
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TPC) is a novel compound with a wide range of potential applications in the scientific research field. It is a synthetic compound with a unique structure, which is composed of a five-membered ring containing a methoxy group and a trifluoromethylphenyl group. This compound has several advantages, such as its low toxicity, high solubility, and strong reactivity. It has been used in various scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. In
科学研究应用
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-indole-4-carboxylic acid, which is a potential drug candidate. It has also been used in the study of the biochemical and physiological effects of compounds, such as the effects of drugs on the body. In addition, it has been used in the development of new drugs and in the development of new methods for drug delivery.
作用机制
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is believed to act on the body by binding to specific receptors in the body, such as the serotonin receptor. This binding can cause changes in the body, such as changes in the levels of neurotransmitters, hormones, and other molecules. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to have an anti-inflammatory effect, as well as an effect on serotonin and dopamine levels in the brain.
实验室实验的优点和局限性
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively low-toxicity compound, with a low toxicity rating. It is also highly soluble in water, making it easy to use in experiments. In addition, it has a strong reactivity, making it useful for synthesizing other compounds. However, there are some limitations to its use in experiments. For example, it can be difficult to obtain in large quantities, and it is expensive to purchase.
未来方向
There are a number of potential future directions for the use of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new methods for drug delivery, such as transdermal patches or inhalers. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted into the synthesis of other compounds based on this compound.
合成方法
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized by a process known as the Knoevenagel condensation. This is a reaction between aldehydes and active methylene compounds, such as malononitrile, to form a β-dicarbonyl compound. In the case of this compound, the reaction of 2-methyl-5-methoxy-3-(trifluoromethyl)phenylacetaldehyde and malononitrile yields the desired compound. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and at a temperature of 100-110 °C.
属性
IUPAC Name |
methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFLSPYDRDXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



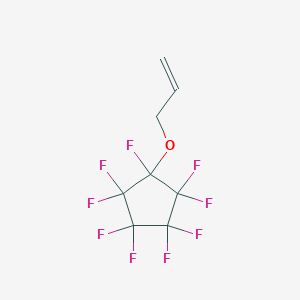
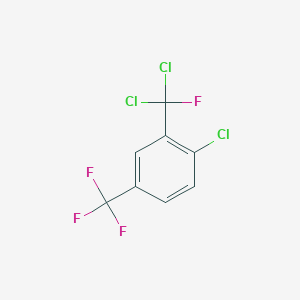
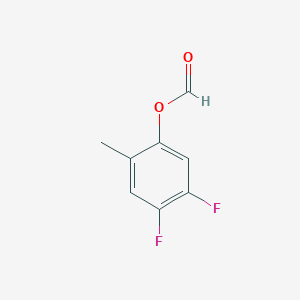
![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)



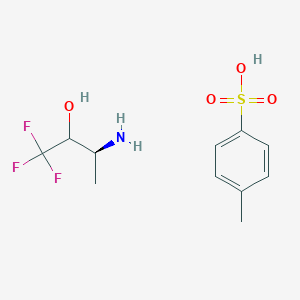


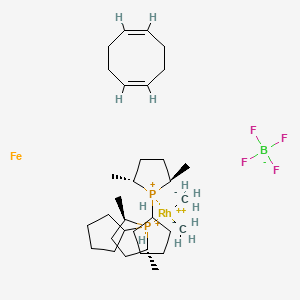
![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)